5-(3,4,5-Trimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxylic acid: is an organic compound with the molecular formula C13H13NO6. It is characterized by the presence of an oxazole ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate nitrile and a carboxylic acid derivative under acidic or basic conditions to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with various biological targets .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the trimethoxyphenyl group allow the compound to bind to active sites through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking . This binding can inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparison with Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid
- 5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole
- 5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole
Comparison: 5-(3,4,5-Trimethoxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The trimethoxyphenyl group is a common pharmacophore in many bioactive compounds, contributing to its potential therapeutic applications .
Properties
CAS No. |
89205-09-4 |
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Molecular Formula |
C13H13NO6 |
Molecular Weight |
279.24 g/mol |
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO6/c1-17-8-4-7(5-9(18-2)12(8)19-3)11-10(13(15)16)14-6-20-11/h4-6H,1-3H3,(H,15,16) |
InChI Key |
VQZBAKIKTIULBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N=CO2)C(=O)O |
Origin of Product |
United States |
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